molecular formula C16H16O4 B2742825 2-[4-(Benzyloxy)phenoxy]propanoic acid CAS No. 59058-37-6

2-[4-(Benzyloxy)phenoxy]propanoic acid

Cat. No.: B2742825
CAS No.: 59058-37-6
M. Wt: 272.3
InChI Key: ATPBADOREFXKFS-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenoxy]propanoic acid is an organic compound with the molecular formula C16H16O4. It is a derivative of propanoic acid and features a benzyloxy group attached to a phenoxy ring. This compound is known for its structural similarity to certain herbicides, particularly those in the aryloxypropanoate class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenoxy]propanoic acid typically involves the reaction of benzenediol with ethyl lactate. The process includes monohydroxy protection to prevent the formation of diether, followed by hydroxyl deprotection and hydrolysis . The reaction conditions are generally mild, with a short reaction time and simple post-treatment steps, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ethyl lactate and benzenediol as raw materials is common, with the reaction being catalyzed under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-[4-(Benzyloxy)phenoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and rubber additives.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological processes, including cell signaling and metabolism .

Comparison with Similar Compounds

2-[4-(Benzyloxy)phenoxy]propanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:

These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBADOREFXKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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